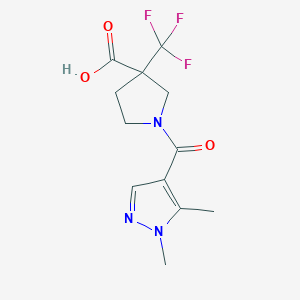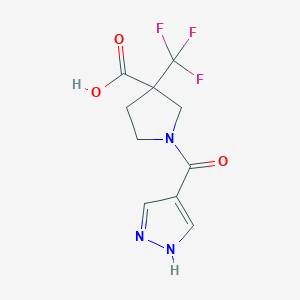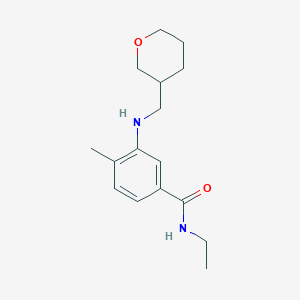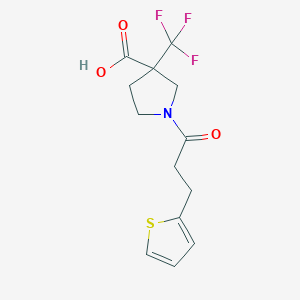
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline, also known as MTETA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicine, pharmacology, and biochemistry.
作用機序
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline exerts its pharmacological effects by inhibiting the activity of carbonic anhydrase, which is involved in the conversion of carbon dioxide to bicarbonate and protons. This inhibition leads to a decrease in the production of bicarbonate ions, resulting in a decrease in the acidity of body fluids. Additionally, 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to interact with the GABA-A receptor, which is involved in the regulation of neurotransmission in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of certain inflammatory mediators such as interleukin-1β and tumor necrosis factor-α, indicating its potential as an anti-inflammatory agent. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its potential as an anticonvulsant and anxiolytic agent.
実験室実験の利点と制限
One of the advantages of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, its tetrazole ring makes it a promising candidate for the development of new drugs due to its inhibitory effect on carbonic anhydrase. However, one of the limitations of 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline. One potential direction is the development of new drugs based on its inhibitory effect on carbonic anhydrase. Another potential direction is the investigation of its potential as an anticonvulsant and anxiolytic agent. Additionally, further studies are needed to explore its potential as an anti-inflammatory agent and to investigate its potential toxicity.
合成法
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline can be synthesized through a multistep process involving the reaction of 4-methyl-3-nitroaniline with oxan-3-ylmethyl chloride, followed by the reduction of the resulting intermediate with palladium-carbon and hydrogen gas. The final product is obtained by reacting the intermediate with sodium azide and copper sulfate.
科学的研究の応用
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has been extensively studied for its potential applications in the field of medicinal chemistry. Its tetrazole ring has been shown to have an inhibitory effect on the enzyme carbonic anhydrase, which is involved in various physiological processes such as respiration, acid-base balance, and ion transport. 4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline has also been found to exhibit anticonvulsant, anti-inflammatory, and analgesic properties, making it a promising candidate for the development of new drugs.
特性
IUPAC Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c1-11-4-5-13(7-14(11)19-10-16-17-18-19)15-8-12-3-2-6-20-9-12/h4-5,7,10,12,15H,2-3,6,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEBVJLEXCWGGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2CCCOC2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(oxan-3-ylmethyl)-3-(tetrazol-1-yl)aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(3-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B7577015.png)


![4-[Methyl(oxan-4-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B7577055.png)
![2-[(5-Cyanopyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B7577061.png)

![(2S)-4-amino-2-[(5-fluoro-2-methylbenzoyl)amino]-4-oxobutanoic acid](/img/structure/B7577070.png)
![N-[2-(diethylamino)ethyl]-1H-indole-5-carboxamide](/img/structure/B7577079.png)




![3-[1H-indole-6-carbonyl(propan-2-yl)amino]propanoic acid](/img/structure/B7577127.png)